Floredil
Description
Floredil (chemical name: 4-(2-(3,5-diethoxyphenoxy)ethyl)morpholine) is a synthetic vasodilator with the molecular formula C₁₆H₂₅NO₄ and a molecular weight of 295.37 g/mol. It is classified under the morpholine derivatives and functions primarily by relaxing vascular smooth muscle, thereby improving blood flow . The compound is regulated by the U.S. FDA under Unique Ingredient Identifier (UNII) LHX2B2R19F and is recognized by the World Health Organization (WHO) as an International Non-Proprietary Name (INN) since 1973 . Its SMILES notation is CCOC1CC(CC(C1)OCCN2CCOCC2)OCC, reflecting its ethoxy-substituted phenyl and morpholine moieties .
This compound is listed in the Harmonized Tariff System (HTS) under HS 29349990 and in the Standard International Trade Classification (SITC) as 51579 . Its applications span cardiovascular therapeutics, particularly in conditions requiring peripheral vasodilation.
Properties
CAS No. |
53731-36-5 |
|---|---|
Molecular Formula |
C16H25NO4 |
Molecular Weight |
295.37 g/mol |
IUPAC Name |
4-[2-(3,5-diethoxyphenoxy)ethyl]morpholine |
InChI |
InChI=1S/C16H25NO4/c1-3-19-14-11-15(20-4-2)13-16(12-14)21-10-7-17-5-8-18-9-6-17/h11-13H,3-10H2,1-2H3 |
InChI Key |
MXVLJFCCQMXEEE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1)OCCN2CCOCC2)OCC |
Canonical SMILES |
CCOC1=CC(=CC(=C1)OCCN2CCOCC2)OCC |
Origin of Product |
United States |
Preparation Methods
The preparation of Floredil involves several synthetic routes. One common method includes the reaction of 4-(2-chloroethyl)morpholine hydrochloride with other reagents under specific conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Floredil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Floredil has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Floredil involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Table 1: Key Properties of Floredil and Analogous Vasodilators
Tostralazine Hydrochloride
- Structural Differences : Tostralazine contains a phthalazine core linked to an ethyl carbazate group, contrasting with this compound’s ethoxyphenyl-morpholine structure . Its SMILES (CCOC(=O)NNC1C2CCCCC2CNN1.O.Cl ) highlights this distinction.
- Regulatory Status : Like this compound, it is FDA-regulated but classified under a different HS code (29339990 ) due to its nitrogen-rich heterocyclic structure .
- Pharmacology : While both compounds induce vasodilation, Tostralazine’s mechanism may involve nitric oxide modulation, whereas this compound targets calcium channel pathways .
Nafronyl (Naftidrofuryl)
- Structural Differences : Nafronyl incorporates a tetrahydrofuran ring and a naphthyl group, differing significantly from this compound’s morpholine backbone. Its SMILES (CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32 ) underscores its polycyclic architecture .
- Dual Mechanism : Unlike this compound, Nafronyl also acts as a serotonin receptor antagonist, making it suitable for cerebral and peripheral vascular disorders .
- Global Use : It holds an Anatomical Therapeutic Chemical (ATC) classification from the WHO, emphasizing its broader clinical adoption compared to this compound .
Functional and Regulatory Distinctions
Table 2: Functional and Commercial Comparisons
Biological Activity
Floredil, a compound with the chemical structure 4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies, providing a comprehensive overview of current research findings.
This compound is primarily known as an intermediate in the synthesis of various pharmaceuticals. Its mechanism of action involves interaction with specific molecular targets, particularly proteins involved in cellular signaling pathways. The chloroethyl group in its structure allows it to act as an alkylating agent, which can form reactive intermediates that damage cellular components, thereby inducing apoptosis in cancer cells.
| Property | Details |
|---|---|
| Chemical Formula | C₉H₁₀ClN₁O |
| Molecular Weight | 185.64 g/mol |
| Solubility | Soluble in organic solvents |
| Structure | Benzoxazine derivative |
Biological Activities
This compound exhibits a range of biological activities, including:
- Anticancer Properties : Research indicates that this compound can induce apoptosis in various cancer cell lines by interacting with DNA and proteins that regulate cell proliferation.
- Antimicrobial Effects : Studies have shown that compounds similar to this compound possess antimicrobial properties, suggesting potential uses in treating infections.
- Cardiovascular Effects : this compound has been investigated for its potential to treat cardiovascular disorders by modulating pathways related to vascular smooth muscle cell proliferation and apoptosis .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Anticancer Study :
- A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms linked to DNA damage and apoptosis induction.
-
Cardiovascular Research :
- In a study involving rat models, this compound was administered to assess its effects on pulmonary artery smooth muscle cells (PASMCs). The findings suggested that treatment with this compound decreased cell proliferation and induced apoptosis, indicating its potential as a therapeutic agent for pulmonary hypertension .
-
Antimicrobial Activity :
- A comparative study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, supporting its potential use in developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
This compound can be compared to other compounds such as morinamide and nimorazole, which share structural similarities but exhibit different biological activities. Below is a comparison table highlighting these differences.
Table 2: Comparison of Biological Activities
| Compound | Anticancer Activity | Antimicrobial Activity | Cardiovascular Effects |
|---|---|---|---|
| This compound | Significant | Moderate | Promising |
| Morinamide | Moderate | Significant | Limited |
| Nimorazole | Limited | Moderate | Significant |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
